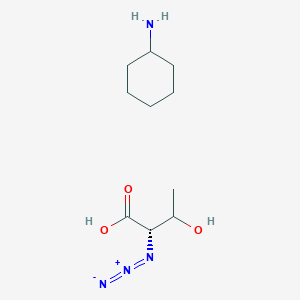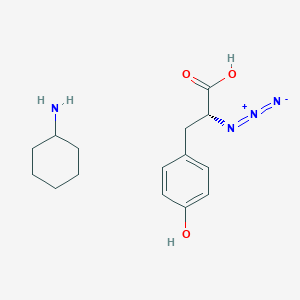
Arochlor 2565
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arochlor 2565 is a type of polychlorinated biphenyl (PCB), a group of chemicals that contain 209 individual compounds with varying harmful effects . PCBs, including this compound, were widely used due to their desirable properties . They were primarily used as electrical insulating fluids in capacitors and transformers, as well as hydraulic, heat transfer, and lubricating fluids . They were also blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .
Synthesis Analysis
PCBs were first synthesized in the early 1880s . The Monsanto Company in the United States marketed PCBs under the trade name Aroclor . The Aroclor 6000 series of plasticizers was formulated as blends of Aroclor 5460 and Aroclor 1221 . This compound is a 75:25 mixture (biphenyl to terphenyl) with 65 percent chlorination .Molecular Structure Analysis
PCBs are organochlorine compounds with the formula C12H10−xClx . The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms . The most abundant homologue groups are the di- and tri-chlorinated biphenyls for the low chlorinated Aroclors (1016 and 1242) while penta-chlorinated biphenyls were more abundant in the higher chlorinated Aroclors (1248, 1254, and 1260) .Chemical Reactions Analysis
PCBs, including this compound, are generally inert, resisting both acids and alkalis, and have thermal stability . They were used in numerous applications because of these properties .Physical And Chemical Properties Analysis
PCBs are light yellow or colorless, thick, oily liquids . They are hydrophobic, with low water solubilities, but they have high solubilities in most organic solvents, oils, and fats . They have low vapor pressures at room temperature .Mecanismo De Acción
Safety and Hazards
PCBs are potentially hazardous based on results from some formulations . Chronic (long-term) exposure to some PCB formulations by inhalation in humans results in respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .
Direcciones Futuras
Despite many years of research, sparse data exist for inhalation and dermal exposures, which are highly relevant human exposure routes . This evidence map provides a foundation for future noncancer hazard assessments of PCB mixtures and for strategic planning of research to fill remaining data gaps .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 2565 involves the condensation of chlorobenzene with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "Chlorobenzene is mixed with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst, such as aluminum chloride.", "The mixture is heated to a temperature of around 150-200°C.", "The reaction proceeds via electrophilic aromatic substitution, with the chlorinated diphenyls acting as the electrophile and the chlorobenzene acting as the nucleophile.", "The resulting product is a mixture of polychlorinated biphenyls (PCBs), including Arochlor 2565." ] } | |
Número CAS |
37324-24-6 |
Fórmula molecular |
UVCB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)


